N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-(5-bromo-1H-indol-1-yl)acetic acid with 1H-1,3-benzodiazole-2-methanamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription. The indole ring can interact with proteins, affecting their function and leading to cell death in cancer cells. The bromine atom enhances the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone)
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDE is unique due to the presence of both benzimidazole and indole moieties, which provide a synergistic effect in its biological activities.
Properties
Molecular Formula |
C18H15BrN4O |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15BrN4O/c19-13-5-6-16-12(9-13)7-8-23(16)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |
InChI Key |
NAGGNPFIPAQVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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